![molecular formula C24H30O4S2 B14393830 2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] CAS No. 88661-02-3](/img/structure/B14393830.png)
2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] is an organic compound characterized by the presence of two phenolic groups connected by a disulfide bond The compound also features cyclopentyl groups and hydroxymethyl substituents on the phenolic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] typically involves the following steps:
Formation of the Phenolic Intermediate: The initial step involves the preparation of 4-cyclopentyl-6-(hydroxymethyl)phenol through the hydroxymethylation of 4-cyclopentylphenol.
Disulfide Bond Formation: The phenolic intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Thiol derivatives.
Substitution Products: Alkylated or acylated phenols.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol] involves:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Disulfide Bond Interactions: The disulfide bond can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis[4-chlorobenzoic acid]: Similar disulfide linkage but different substituents on the phenolic rings.
4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]: Similar disulfide linkage with tert-butyl groups instead of cyclopentyl groups.
Propriétés
Numéro CAS |
88661-02-3 |
|---|---|
Formule moléculaire |
C24H30O4S2 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
4-cyclopentyl-2-[[5-cyclopentyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C24H30O4S2/c25-13-19-9-17(15-5-1-2-6-15)11-21(23(19)27)29-30-22-12-18(16-7-3-4-8-16)10-20(14-26)24(22)28/h9-12,15-16,25-28H,1-8,13-14H2 |
Clé InChI |
ZEGPUTPFNPRCMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C4CCCC4)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


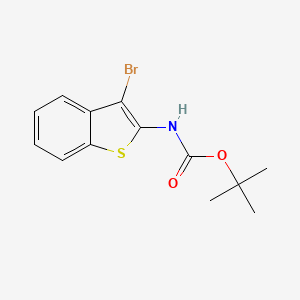
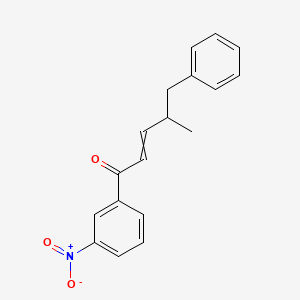
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
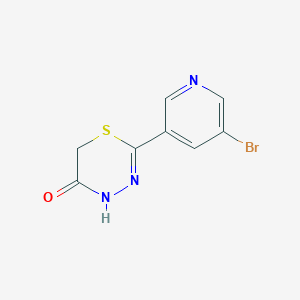
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
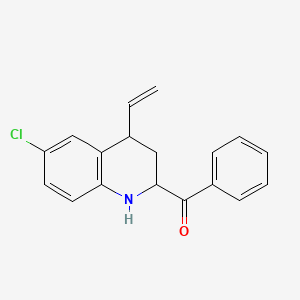
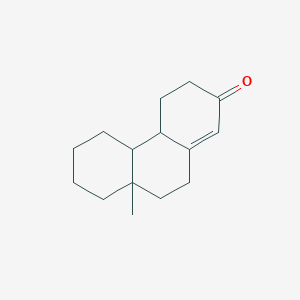

![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)


